molecular formula C15H15N5O2S B2488757 N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013758-84-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2488757
CAS No.: 1013758-84-3
M. Wt: 329.38
InChI Key: OAFJZGQJROFBQN-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activities

Research has demonstrated the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system, showing that many of these compounds possess moderate to significant radical scavenging activity. These findings suggest potential for the development of antioxidants through modification or derivatization of the existing compounds to design more potent biologically active molecules (Ahmad et al., 2012).

Antibacterial Agents

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as safe antibacterial agents (Palkar et al., 2017).

Antimicrobial Activity

Several studies have developed new heterocyclic compounds incorporating pyrazole and thiazole moieties, which have been evaluated as antimicrobial agents against various strains. Some of these compounds exhibited promising activities, highlighting their potential as novel antimicrobial agents (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest their potential as novel anti-inflammatory and analgesic agents, with specific compounds demonstrating high COX-2 selectivity indices and comparable efficacy to standard drugs (Abu‐Hashem et al., 2020).

Antitumor and Anticancer Activities

Research into the synthesis of novel pyrimidiopyrazole derivatives has revealed outstanding in vitro antitumor activity against specific cancer cell lines. Molecular docking studies have further supported these findings, indicating the potential for these compounds in cancer therapy (Fahim et al., 2019).

Fluorescence and Biological Activities

The synthesis of novel N-substituted 2-pyridylbenzothiazole derivatives has been achieved, with these compounds exhibiting remarkable fluorescence properties and antimicrobial activities. This suggests their potential use in biological imaging and as antimicrobial agents (Azzam et al., 2020).

Future Directions

The compound and its derivatives have shown promising results in various biological assays . Future research could focus on further exploring its potential therapeutic applications, optimizing its synthesis process, and investigating its mechanism of action in more detail.

Mechanism of Action

Target of Action

The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Upon inhibiting DprE1, the compound disrupts the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall This disruption affects the integrity of the cell wall, leading to the death of the bacteria

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to the death of the bacteria, thereby exerting an anti-tubercular effect. The specific molecular and cellular effects of the compound’s action are still being studied.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJZGQJROFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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